Physicochemical Profiling of 4-Ethylimino-1,3-thiazol-2-amine: A Comprehensive Technical Guide for Drug Discovery
Physicochemical Profiling of 4-Ethylimino-1,3-thiazol-2-amine: A Comprehensive Technical Guide for Drug Discovery
Abstract: As drug discovery pipelines increasingly favor low-molecular-weight, highly ligand-efficient building blocks, accurately profiling their physicochemical properties early in development is paramount. 4-Ethylimino-1,3-thiazol-2-amine (CAS: 769083-85-4) is a versatile, nitrogen-rich heterocyclic scaffold. However, its complex tautomeric landscape and amphiphilic nature present unique analytical challenges. This whitepaper provides a field-proven, self-validating technical framework for determining the exact pKa, lipophilicity, and aqueous solubility of this compound, ensuring reliable downstream ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Section 1: Structural & Theoretical Physicochemical Properties
Before initiating empirical workflows, it is critical to establish the baseline structural parameters of the molecule. 4-Ethylimino-1,3-thiazol-2-amine features a 2-aminothiazole core substituted with an ethylimino group at the 4-position. This architecture allows for dynamic tautomerism between the 2-amino-4-imino and 2-imino-4-amino forms. The competition for protons between the primary amine, the imine nitrogen, and the thiazole ring dictates its behavior in physiological environments.
Table 1: Theoretical Physicochemical Parameters of 4-Ethylimino-1,3-thiazol-2-amine
| Parameter | Value | Pharmacological Implication |
| Molecular Weight | 143.21 g/mol | Highly ligand-efficient; leaves ample room for structural elaboration without violating Lipinski's Rule of 5. |
| Molecular Formula | C5H9N3S | - |
| Hydrogen Bond Donors | 1 (Primary Amine -NH2) | Favorable for target binding but must be monitored to prevent excessive desolvation penalties. |
| Hydrogen Bond Acceptors | 3 (Thiazole N, Imine N, Thiazole S) | Enhances aqueous solubility but may restrict blood-brain barrier (BBB) permeability. |
| Rotatable Bonds | 2 | Low conformational entropy penalty upon target binding. |
| Topological Polar Surface Area | ~60.5 Ų | Ideal range for oral bioavailability and passive transcellular permeability. |
Data extrapolated from baseline structural analysis and the [1].
Section 2: pKa Determination via Potentiometric Titration
Expertise & Experience: Predicting the exact basicity of 4-Ethylimino-1,3-thiazol-2-amine computationally often yields high error margins due to the complex resonance stabilization of the protonated tautomers. Knowing the exact pKa is non-negotiable; if the molecule is predominantly ionized at pH 7.4, its passive membrane permeability will plummet, shifting its absorption profile. Therefore, empirical determination via potentiometric titration is mandatory to establish the exact ionization state under physiological conditions.
Self-Validating Protocol:
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Sample Preparation: Dissolve 1 mM of 4-Ethylimino-1,3-thiazol-2-amine in a 0.15 M KCl background electrolyte. The KCl matrix maintains a constant ionic strength, which is critical because pKa is an activity-based, not just concentration-based, constant.
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Acidification: Lower the pH of the solution to 2.0 using 0.1 M HCl. This ensures complete protonation of all basic nitrogen centers (the imine and the primary amine).
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Double-Dosing Titration: Titrate the solution with 0.1 M NaOH at a constant dosing rate of 0.2 mL/min. The reaction vessel must be continuously purged with inert nitrogen gas to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the titration curve.
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Self-Validation Mechanism: The system self-validates through a concurrent blank titration of the 0.15 M KCl solvent. The blank curve is automatically subtracted from the sample curve to isolate the compound's buffering capacity. Simultaneously, a Gran plot analysis is generated in real-time; if the electrode's Nernstian slope deviates by >2% from theoretical values, the system automatically flags the run for recalibration, ensuring absolute data integrity ()[2].
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Data Analysis: The first derivative of the differential titration curve is plotted to identify the inflection points, extracting the precise macro-pKa values.
Section 3: Lipophilicity (LogP/LogD) Determination by RP-HPLC
Expertise & Experience: Traditional shake-flask methods (octanol/water partitioning) are notoriously unreliable for polar, low-molecular-weight heterocycles like 4-Ethylimino-1,3-thiazol-2-amine. These compounds often form micro-emulsions or partition poorly, leading to erratic UV-Vis quantification. As a Senior Application Scientist, I mandate the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this class of molecules. RP-HPLC offers a superior, high-throughput alternative that directly correlates chromatographic retention time with lipophilicity, bypassing phase-separation artifacts entirely.
Self-Validating Protocol:
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Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Methanol and a 50 mM Phosphate Buffer (pH 7.4) at varying organic ratios (e.g., 30:70, 40:60, 50:50).
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System Calibration & Self-Validation: Before injecting the test compound, inject a standardized calibration mixture of reference compounds with highly characterized literature LogP values (e.g., aniline, phenol, benzyl alcohol, toluene). Calculate their capacity factors ( k′ ). A linear regression of logk′ versus their literature LogP must yield an R2>0.98 . If this threshold is not met, the run is invalidated, proving the column's hydrophobic retention mechanism is compromised ()[3].
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Sample Injection: Inject the 4-Ethylimino-1,3-thiazol-2-amine sample and record its retention time ( tR ). Calculate its capacity factor k′=(tR−t0)/t0 , where t0 is the dead time (measured using a non-retained marker like uracil).
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Extrapolation: Plot the logk′ values against the methanol fraction. Extrapolate the linear regression to 0% methanol to determine the true aqueous LogD at pH 7.4.
Section 4: Aqueous Solubility Assessment (Kinetic Profiling)
Expertise & Experience: In early drug discovery, hitting a false positive or false negative in a biochemical assay is frequently traced back to compound precipitation. Because 4-Ethylimino-1,3-thiazol-2-amine is typically stored in DMSO libraries, we must utilize a Turbidimetric Kinetic Solubility Assay. This method specifically mimics the exact non-equilibrium conditions of high-throughput biological screening (the shock of transferring a compound from 100% DMSO into an aqueous buffer).
Self-Validating Protocol:
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Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
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Serial Dilution: Create a 3-fold serial dilution of the stock in a 96-well plate using DMSO.
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Aqueous Transfer: Transfer aliquots of the DMSO serial dilutions into an assay plate containing Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4), ensuring a final DMSO concentration of exactly 2%.
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Incubation & Reading: Incubate the plate at 25°C for 1 hour to allow for potential nucleation and precipitation. Measure the absorbance at 620 nm using a microplate reader.
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Self-Validation Mechanism: Every 96-well plate must include Pyrene (a poorly soluble control) and Hydrocortisone (a moderately soluble control). The assay is strictly validated and accepted only if the precipitation thresholds of these internal controls fall within 5% of their historical baseline values ()[4].
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Data Analysis: The kinetic solubility limit is defined as the maximum concentration at which the absorbance at 620 nm does not exceed 1.5-fold the absorbance of the DMSO-only control well.
Section 5: Decision Matrix & Workflow Visualization
The following Graphviz diagram illustrates the logical causality and decision-making matrix used when profiling 4-Ethylimino-1,3-thiazol-2-amine.
Fig 1: Logical workflow for the physicochemical profiling of 4-Ethylimino-1,3-thiazol-2-amine.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 177839816, C5H9N3S" PubChem. URL:[Link]
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Kaljunen, J. U., et al. "Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water." Analytical Chemistry, 2020. URL:[Link]
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Gonec, T., et al. "Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates." Pharmaceuticals (Basel), 2022. URL:[Link]
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Creative Bioarray. "Aqueous Solubility Assays." Creative Bioarray Services, 2023. URL:[Link]
Sources
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